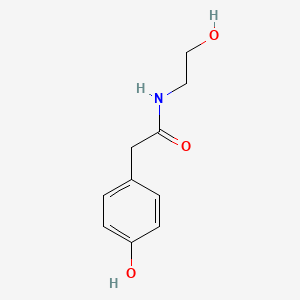
3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (also known as CPPCA) is a synthetic compound that has been studied for its potential applications in pharmaceuticals, biochemistry, and medical research. CPPCA is a small molecule that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties. CPPCA is a promising compound for further research due to its unique chemical structure and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is involved in the synthesis of complex piperidine derivatives, which are significant in the development of various chemical entities with potential biological activities. A study by Acharya and Clive (2010) demonstrated a method for the asymmetric synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, leading to optically pure piperidines with substituents alpha to nitrogen, which could be used as versatile intermediates for a broad range of substituted piperidine units (Acharya & Clive, 2010).
Another study highlighted the efficacy of (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters as coupling agents for the esterification of carboxylic acids and alcohols, showcasing a potential application in the synthesis of ester compounds from carboxylic acids, including those related to the mentioned chemical structure (Won et al., 2007).
Application in Organic Synthesis
The chemical structure is related to pyridone and pyridazinone derivatives, which have been explored for their potential in synthesizing new compounds with antimicrobial properties. Dawood, Abdel-Gawad, and Soliman (2001) described the synthesis of various pyridone derivatives, indicating the versatility of such structures in generating new chemical entities with potential biological activities (Dawood et al., 2001).
Additionally, the structure is related to the synthesis of sedridines, ethylnorlobelols, and coniine, demonstrating its utility in generating biologically active alkaloids. Passarella et al. (2005) showcased the use of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester derivatives for the stereoselective synthesis of these compounds, underscoring the importance of such structures in medicinal chemistry (Passarella et al., 2005).
Advanced Chemical Studies
Shen et al. (2012) explored the synthesis and computational study of pyrazole derivatives related to the chemical structure , providing insights into the molecular structure and stability of these compounds, which could be critical for the development of new pharmaceuticals (Shen et al., 2012).
Propiedades
IUPAC Name |
tert-butyl 3-(6-chloropyridazin-3-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-8-4-5-10(9-18)20-12-7-6-11(15)16-17-12/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVVMJBMQSWDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671646 | |
| Record name | tert-Butyl 3-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
939986-59-1 | |
| Record name | tert-Butyl 3-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine](/img/structure/B1451913.png)

![2-[(Diethylamino)methyl]-4-fluoroaniline](/img/structure/B1451917.png)

![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B1451919.png)
![4-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1451920.png)
![1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1451921.png)

![1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid](/img/structure/B1451925.png)

![2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate](/img/structure/B1451930.png)

![Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B1451933.png)
![1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1451935.png)